molecular formula C7H6S2 B1625575 1,3-Benzodithiole CAS No. 274-30-6

1,3-Benzodithiole

Cat. No. B1625575
CAS RN: 274-30-6
M. Wt: 154.3 g/mol
InChI Key: HCMLNPZTRYNCMA-UHFFFAOYSA-N
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Description

1,3-Benzodithiole is a chemical compound with the molecular formula C7H6S2 . It has an average mass of 154.253 Da and a monoisotopic mass of 153.991089 Da .


Synthesis Analysis

There are several methods to synthesize 1,3-Benzodithiole. For instance, one study synthesized 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivatives containing a phenyl, 2-pyridyl, or 4-pyridyl group on the benzene moiety to investigate their molecular structure and semiconductor properties .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodithiole is characterized by the presence of a benzene moiety and two sulfur atoms . In the aforementioned study, molecular orbital calculations revealed that the highest occupied molecular orbitals were distributed on the TP-BT moieties, and the lowest unoccupied molecular orbitals were located on the introduced aryl substituents .


Chemical Reactions Analysis

1,3-Benzodithiole can participate in various chemical reactions. For example, one study discussed the reactions of 1,3-benzodithiole-2-thione and ethylene trithiocarbonate with benzyne .


Physical And Chemical Properties Analysis

1,3-Benzodithiole is a solid at room temperature . It has a molecular weight of 154.26 .

Scientific Research Applications

Dye Applications

  • Functional Dyes : Compounds containing 1,3-benzodithiole have been explored for their application as functional dyes, particularly in carbonless duplicating systems. Some derivatives, like 1,1-bis(p-dimethylaminophenyl)-2-(1',3'-benzodithiol-2'-yl)ethylene, develop color on silica gel and exhibit good fastness to light (Horiike et al., 1985).

Synthetic Chemistry

  • Synthesis of 1,3-Benzodithiolylium Salts : Research has been conducted on the synthesis of various 1,3-benzodithiolylium salts, which have shown potential in reactions with a wide range of nucleophilic reagents. These salts are valuable in the synthesis of other 1,3-benzodithioles (Nakayama et al., 1976).
  • Reactions and Synthetic Applications : The chemistry of 2-alkoxy-1,3-benzodithioles and 1,3-benzodithiolium salts, particularly focusing on synthetic applications, has been a subject of study. The preparation and applications of these reagents have been detailed in various research works (Nakayama, 1985).

Antifungal Activity

  • Antifungal Properties : Certain derivatives of 1,3-benzodithiole have been evaluated for antifungal activity. Specifically, 2-monosubstituted 1,3-benzodithiols, such as the 2-phenyl substituted derivative, have shown promising antifungal properties (Mazza et al., 1980).

Molecular Electronics

  • Molecular Junctions : In the field of molecular electronics, 1,4'-benzenedithiol, a related compound to 1,3-benzodithiole, has been extensively studied. Research has shown that the molecular orbitals in these compounds can be manipulated by mechanical forces, affecting charge transport in molecular junctions (Bruot et al., 2011).

Stereochemistry

  • Stereochemical Studies : The stereochemical properties of various derivatives of 1,3-benzodithiole have been studied, including the S-monooxygenation of 2-methyl-1,3-benzodithiole. Such studies have relevance in both chemical synthesis and biological chemistry (Cashman et al., 1992).

Electrochemical Properties

  • Silicon and Tin Substitution : The electrochemical behavior of silicon- and tin-substituted 1,3-benzodithioles has been investigated, revealing that such substitutions can significantly lower the oxidation potentials of these compounds, enhancing their electron-donating abilities (Nishiwaki et al., 1996).

Safety And Hazards

1,3-Benzodithiole is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

Research on 1,3-Benzodithiole is ongoing. One study suggested that gut bacteria could hydrolyze glucosinolates in the absence of plant myrosinase, but they do so poorly unless pre-fed glucosinolate-containing diets . This finding could have implications for the use of 1,3-Benzodithiole in dietary supplements or medications.

properties

IUPAC Name

1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLNPZTRYNCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482211
Record name 1,3-Benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodithiole

CAS RN

274-30-6
Record name 1,3-Benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
932
Citations
K Akiba, K Ishikawa, N Inamoto - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
The reactions of 1,3-dithiolylium salts with tertiary phosphines and trialkyl phosphites in dry acetonitrile gave the corresponding phosphonium salts and the phosphonates respectively …
Number of citations: 165 www.journal.csj.jp
DR Boyd, ND Sharma, JH Gorman, R Dunlop… - Journal of the …, 1992 - pubs.rsc.org
1,3-Benzodithiole 1-oxide, 5, has been resolved into enantiomers using chiral stationary phase high performance liquid chromatography. Alkylation of an excess (25%) of the late …
Number of citations: 8 pubs.rsc.org
H Ma, K Matsuzaki, YD Yang, E Tokunaga… - Chemical …, 2013 - pubs.rsc.org
A catalytic enantioselective monofluoromethylation of aldehydes using 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT) was realized. With a bifunctional thiourea–titanium catalytic …
Number of citations: 28 pubs.rsc.org
T Furukawa, Y Goto, J Kawazoe… - Angewandte Chemie …, 2010 - Wiley Online Library
Matter of choice: The title compound (FBDT), a cyclic analogue of 1-fluorobis (phenylsulfonyl) methane (FBSM), was developed as a reagent for the nucleophilic monofluoromethylation …
Number of citations: 58 onlinelibrary.wiley.com
JR Cashman, LD Olsen, DR Boyd… - Journal of the …, 1992 - ACS Publications
S-Monooxygenation of 2-methyl-1, 3-benzodithiole, to yield cis-and íri3 «í-2-methyl-1, 3-benzodithiole 1-oxide, has been studied asa new stereochemical probe using achiral and chiral …
Number of citations: 39 pubs.acs.org
K Takahashi, T Nihira, K Takase, K Shibata - Tetrahedron letters, 1989 - Elsevier
and its di- and tetra-methy deAvatives having a ckazcogen atom and sour additionaZ sp2 carbons at the central part OS dibenzotet Page 1 Tetrahedron Letters,Vol.30,No.l6,pp 2091-…
Number of citations: 34 www.sciencedirect.com
J Nakayama, A Kimata, H Taniguchi… - Bulletin of the Chemical …, 1996 - journal.csj.jp
A sulfur ylide intermediate, produced by a 1,3-dipolar cycloaddition of 1,3-benzodithiole-2-thione (5) with benzyne, was successfully trapped by hydrogen chloride to give a novel …
Number of citations: 23 www.journal.csj.jp
K Ueda, M Iwamatsu, T Sugimoto, T Tada… - … Section C: Crystal …, 2000 - scripts.iucr.org
The X-ray structure analysis of 2,2′-spirobi(1,3-benzodithiole), C13H8S4, has been performed. The molecule has crystallographic twofold rotation symmetry, the axis passing through …
Number of citations: 5 scripts.iucr.org
R Sato, S Saito, H Chiba, T Goto, M Saito - Chemistry Letters, 1986 - journal.csj.jp
Ryu SATO,* Satoru SAITO, Hiroshi CHIBA, Takehiko GOTO, and Minoru SAITO Department of Resource Chemistry, Faculty of Engineering Page 1 CHEMISTRY LETTERS, pp. 349-352 …
Number of citations: 42 www.journal.csj.jp
Y Yamashita, T Suzuki, T Miyashi - Chemistry Letters, 1989 - journal.csj.jp
The title compounds were prepared from quinoxaline-5,8-diones by using a Wittig-Horner reaction of 2-dimethoxyphosphinyl-1,3-benzodithiole and a retro Diels–Alder reaction. They …
Number of citations: 14 www.journal.csj.jp

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